molecular formula C15H18N2 B1615032 1-(Naphthalen-2-ylmethyl)piperazine CAS No. 61187-16-4

1-(Naphthalen-2-ylmethyl)piperazine

Cat. No. B1615032
CAS RN: 61187-16-4
M. Wt: 226.32 g/mol
InChI Key: FDVCUOJHWRHXMF-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-ylmethyl)piperazine, commonly known as NAP, is a chemical compound that belongs to the piperazine family. It is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. NAP has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-anxiety effects.

Scientific Research Applications

Medicinal Chemistry: Anxiolytic and Antidepressant Agents

1-(Naphthalen-2-ylmethyl)piperazine is a structural motif present in several pharmacological agents with anxiolytic and antidepressant properties . Its incorporation into drug molecules can enhance their interaction with biological receptors, potentially improving therapeutic efficacy.

Drug Discovery: Enhancing Pharmacokinetic Profiles

The piperazine ring, due to its nitrogen atoms, serves as a hydrogen bond donor/acceptor. This characteristic is utilized in drug discovery to increase water solubility and bioavailability of drug candidates, making 1-(Naphthalen-2-ylmethyl)piperazine a valuable component in the development of new medications .

Organic Synthesis: C–H Functionalization

Recent advances in organic synthesis highlight the C–H functionalization of piperazine rings. 1-(Naphthalen-2-ylmethyl)piperazine can be used to create defined substitution patterns, expanding the toolbox available for medicinal chemistry research and the synthesis of complex molecules .

Photocatalytic Synthesis: Creating Piperazine Derivatives

Photocatalytic methods have been developed for the synthesis of piperazine derivatives. These methods provide new avenues for creating a variety of substitution patterns on the piperazine ring, which can include the 1-(Naphthalen-2-ylmethyl)piperazine structure .

Cyclization Reactions: Synthesis of Piperazinopyrrolidinones

Protected piperazines, which can be derived from 1-(Naphthalen-2-ylmethyl)piperazine, are used in cyclization reactions to produce piperazinopyrrolidinones. These compounds have potential applications in various pharmaceutical formulations .

Solid-Phase Synthesis: Parallel Compound Development

The solid-phase synthesis approach allows for the parallel development of multiple compounds. 1-(Naphthalen-2-ylmethyl)piperazine can be incorporated into this process to efficiently generate a library of piperazine-containing molecules for screening purposes .

Heterocyclic Chemistry: Structural Diversity

In heterocyclic chemistry, 1-(Naphthalen-2-ylmethyl)piperazine contributes to the structural diversity of nitrogen-containing heterocycles. Its unique structure can be leveraged to explore new chemical spaces and interactions .

Bioavailability Enhancement: Drug Formulation

The presence of 1-(Naphthalen-2-ylmethyl)piperazine in drug formulations can enhance the bioavailability of active pharmaceutical ingredients. Its ability to form hydrogen bonds can improve the overall pharmacological profile of the drugs .

properties

IUPAC Name

1-(naphthalen-2-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-2-4-15-11-13(5-6-14(15)3-1)12-17-9-7-16-8-10-17/h1-6,11,16H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVCUOJHWRHXMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358696
Record name 1-(naphthalen-2-ylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Naphthalen-2-ylmethyl)piperazine

CAS RN

61187-16-4
Record name 1-(naphthalen-2-ylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Synthesized according to General Procedure A: 2-(bromomethyl)naphthalene (4{25}, 5 g, 22.6 mmol, 1 equiv.), piperazine (11.7 g, 135.7 mmol, 6 equiv.), THF (49.4 mL). Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH) afforded 5{25} (4.67 g, 91%) as a beige solid. 1H-NMR (500 MHz, CDCl3): δ 7.82-7.79 (m, 3H), 7.74 (s, 1H) 7.50 (dd, 1H, J=1.5, 8.5 Hz), 7.48-7.42 (m, 2H), 3.64 (s, 2H), 2.88 (t, 4H, J=5.0 Hz), 2.45 (br s, 4H), 1.52 (br s, 1H). 13C-NMR (125 MHz, CDCl3): δ 135.6, 133.2, 132.6, 127.7, 127.5, 127.5, 127.5, 127.4, 125.8, 125.4, 63.7, 54.5, 46.0.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
Name
Quantity
49.4 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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